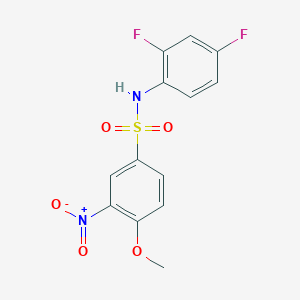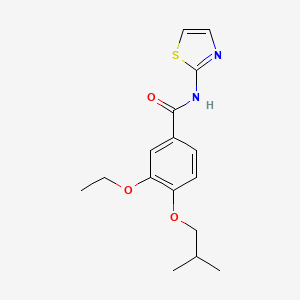
2-bromo-N-(3-methylpyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-methylpyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methylpyridin-4-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-methyl-4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-bromo-N-(3-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-bromo-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-bromo-N-(3-methylpyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the pyridine ring play crucial roles in binding to the target molecules, thereby influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-(3-methylpyridin-4-yl)benzamide is unique due to the presence of both a bromine atom and a methyl-substituted pyridine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other benzamide derivatives. The methyl group on the pyridine ring can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-bromo-N-(3-methylpyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOGRADTJDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-Fluorophenyl)-1,3-thiazole-4-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620773.png)


![Ethyl 1-[2-(4-iodoanilino)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B6620780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide](/img/structure/B6620787.png)
![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B6620788.png)
![N-(2-chlorophenyl)-2-[[2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-methylamino]acetamide](/img/structure/B6620791.png)

![[3-(Dimethylsulfamoyl)phenyl]methyl 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B6620806.png)

![N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide](/img/structure/B6620819.png)
![4-chloro-N-[3-[2-[2-(2-cyanophenoxy)acetyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B6620826.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B6620827.png)
![[2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B6620829.png)
